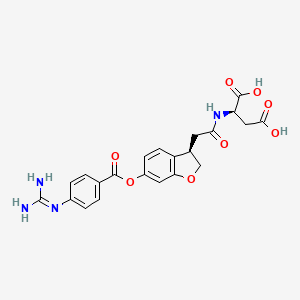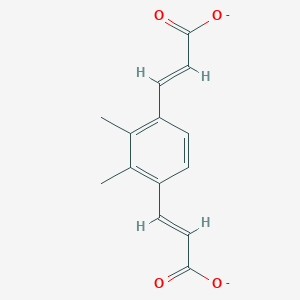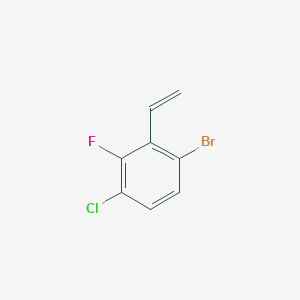
6-Bromo-3-chloro-2-fluorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-fluorostyrene is an organic compound with the molecular formula C8H4BrClF It is a derivative of styrene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorostyrene typically involves halogenation reactions. One common method is the halogenation of styrene derivatives using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-2-fluorostyrene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-fluorostyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-fluorostyrene depends on the specific context in which it is used. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-chlorostyrene: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Chloro-2-fluorostyrene: Lacks the bromine atom, leading to different chemical properties.
6-Bromo-2-fluorostyrene: Lacks the chlorine atom, resulting in variations in its reactivity.
Uniqueness
6-Bromo-3-chloro-2-fluorostyrene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrClF |
|---|---|
Peso molecular |
235.48 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-ethenyl-3-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 |
Clave InChI |
PMJFNQHNIFVJPY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
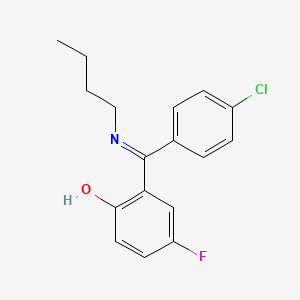
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)

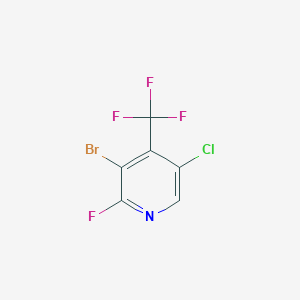
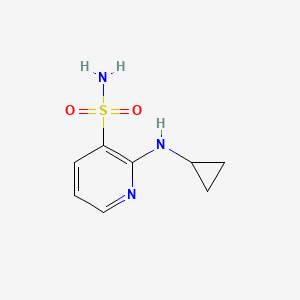
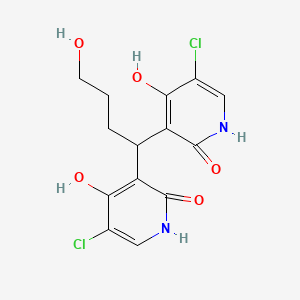
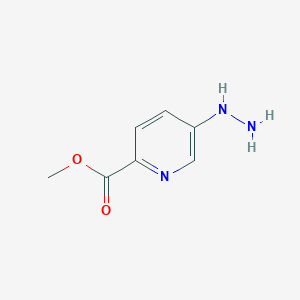
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

